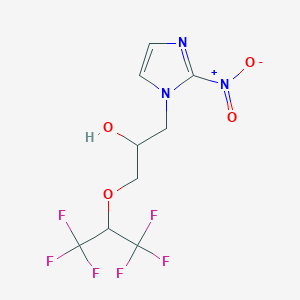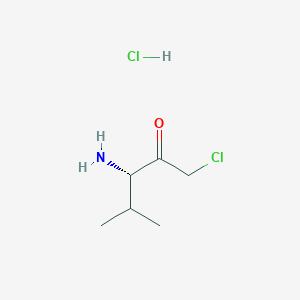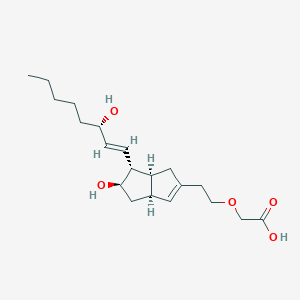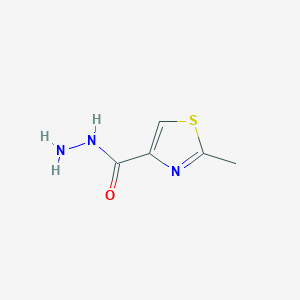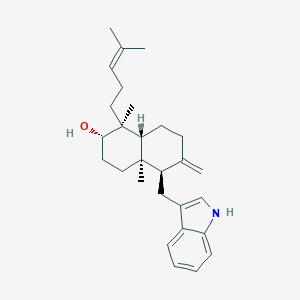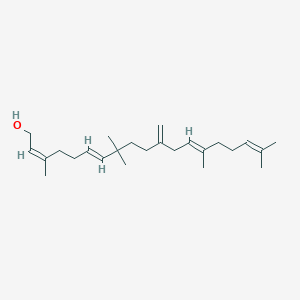
Moenocinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moenocinol is a natural product that is derived from fungi. It has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Moenocinol is not fully understood. However, it has been proposed that it inhibits the activity of enzymes involved in cell wall biosynthesis, leading to cell death in bacteria and fungi. Moenocinol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
生化学的および生理学的効果
Moenocinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of chitin synthase, an enzyme involved in cell wall biosynthesis in fungi. Moenocinol has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. In addition, Moenocinol has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
実験室実験の利点と制限
One of the advantages of using Moenocinol in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. Moenocinol is also a natural product, making it a potential candidate for drug development. However, one of the limitations of using Moenocinol in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for Moenocinol research. One area of research is the development of Moenocinol derivatives with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of Moenocinol in cancer cells. Furthermore, Moenocinol can be used as a lead compound for the development of novel antibacterial, antifungal, and anticancer drugs.
合成法
Moenocinol is synthesized from the fungus Aspergillus ochraceus. The synthesis process involves the extraction of the fungus, isolation of the compound, and purification. The compound can be purified using various chromatography techniques, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC).
科学的研究の応用
Moenocinol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and anticancer properties. Moenocinol has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been found to be effective against various fungi, including Candida albicans and Aspergillus fumigatus. Moenocinol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
19953-93-6 |
|---|---|
製品名 |
Moenocinol |
分子式 |
C25H42O |
分子量 |
358.6 g/mol |
IUPAC名 |
(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol |
InChI |
InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17- |
InChIキー |
OIQGIUGCYRSAKT-RSYGDTPCSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C |
SMILES |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
正規SMILES |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
同義語 |
moenocinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



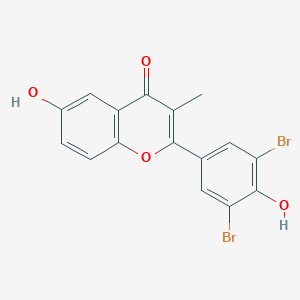
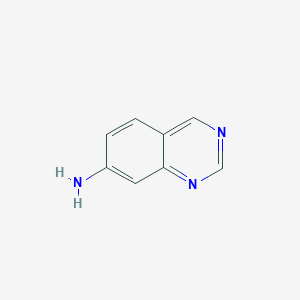
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
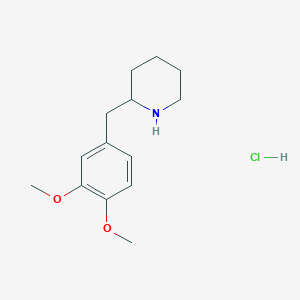
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
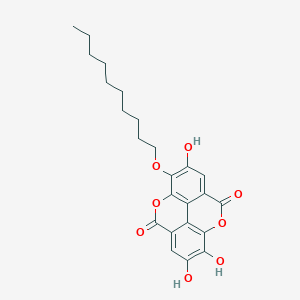
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
